Acide tranexamique 1,2-didéhydro

Vue d'ensemble

Description

1,2-Didehydro tranexamic acid is a synthetic derivative of tranexamic acid, which is a well-known antifibrinolytic agent Tranexamic acid is primarily used to treat or prevent excessive blood loss in various medical conditions

Applications De Recherche Scientifique

Chemistry: The compound can be used as a starting material for the synthesis of various derivatives with potential pharmaceutical applications.

Biology: Researchers may study the biological activity of 1,2-didehydro tranexamic acid and its derivatives to identify new therapeutic agents.

Medicine: The compound’s antifibrinolytic properties may be explored for the development of new treatments for bleeding disorders.

Industry: 1,2-Didehydro tranexamic acid can be used in the production of specialty chemicals and materials with unique properties.

Mécanisme D'action

Target of Action

1,2-Didehydro Tranexamic Acid, also known as 4-(Aminomethyl)cyclohex-1-enecarboxylic acid, primarily targets plasminogen , a precursor to plasmin . Plasmin is a fibrinolytic enzyme responsible for the degradation of fibrin, which forms the structural basis of blood clots .

Mode of Action

The compound acts as an antifibrinolytic agent by competitively and reversibly inhibiting the activation of plasminogen to plasmin . It binds at several distinct sites on plasminogen, including four or five low-affinity sites and one high-affinity site, the latter of which is involved in its binding to fibrin . This prevents the conversion of plasminogen to plasmin, thereby inhibiting fibrinolysis and reducing bleeding .

Biochemical Pathways

The primary biochemical pathway affected by 1,2-Didehydro Tranexamic Acid is the fibrinolytic pathway . By inhibiting the conversion of plasminogen to plasmin, the compound prevents the breakdown of fibrin clots, reducing bleeding. Additionally, it has been reported to suppress posttraumatic inflammation and edema .

Pharmacokinetics

The pharmacokinetics of 1,2-Didehydro Tranexamic Acid involves its absorption, distribution, metabolism, and excretion (ADME). The compound is rapidly absorbed, even in the presence of hypovolemic shock, and reaches therapeutic plasma concentrations within 15 minutes . It is eliminated primarily through renal excretion .

Result of Action

The primary result of the action of 1,2-Didehydro Tranexamic Acid is the reduction or prevention of hemorrhagic episodes, especially in the context of hyperfibrinolytic disorders . It has been shown to reduce blood loss in surgical patients and decrease mortality due to bleeding after trauma and postpartum hemorrhage .

Action Environment

The efficacy of 1,2-Didehydro Tranexamic Acid can be influenced by various environmental factors. For instance, the pH of the medium can significantly affect the half-life of the compound . Furthermore, the compound’s effectiveness can transcend the decrease of blood loss and include the suppression of inflammation and edema . .

Analyse Biochimique

Biochemical Properties

1,2-Didehydro tranexamic acid is expected to interact with various enzymes, proteins, and other biomolecules in the body. Its parent molecule, tranexamic acid, is known to competitively inhibit the activation of plasminogen to plasmin, a molecule responsible for the degradation of fibrin . Therefore, it’s plausible that 1,2-Didehydro tranexamic acid may have similar interactions.

Cellular Effects

Tranexamic acid has been reported to have effects that transcend the decrease of blood loss and include the suppression of inflammation and edema . It’s possible that 1,2-Didehydro tranexamic acid may have similar influences on cell function.

Molecular Mechanism

Tranexamic acid is known to exert its effects by competitively inhibiting the activation of plasminogen to plasmin, thereby preventing the degradation of fibrin . It’s plausible that 1,2-Didehydro tranexamic acid may have a similar mechanism of action.

Temporal Effects in Laboratory Settings

Studies on tranexamic acid suggest that its effects can vary over time .

Dosage Effects in Animal Models

Studies on tranexamic acid have shown that its effects can vary with different dosages .

Metabolic Pathways

Tranexamic acid is known to be involved in the regulation of bile acid metabolism .

Transport and Distribution

Tranexamic acid is known to be widely distributed in the body .

Subcellular Localization

Proteins and other biomolecules can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-didehydro tranexamic acid typically involves the dehydrogenation of tranexamic acid. This process can be achieved through various chemical reactions, including catalytic dehydrogenation or the use of strong oxidizing agents. The reaction conditions often require elevated temperatures and the presence of specific catalysts to facilitate the removal of hydrogen atoms from the molecular structure.

Industrial Production Methods: Industrial production of 1,2-didehydro tranexamic acid may involve large-scale dehydrogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring consistent product quality and yield. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain high-purity 1,2-didehydro tranexamic acid suitable for various applications.

Analyse Des Réactions Chimiques

Types of Reactions: 1,2-Didehydro tranexamic acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to form different derivatives, depending on the oxidizing agents and conditions used.

Reduction: The double bond in 1,2-didehydro tranexamic acid can be reduced back to form tranexamic acid using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.

Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used for the reduction of the double bond.

Substitution: Various reagents, such as halogens or alkylating agents, can be used to introduce new functional groups into the molecular structure.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction will regenerate tranexamic acid. Substitution reactions can produce a wide range of derivatives with different functional groups.

Comparaison Avec Des Composés Similaires

Tranexamic Acid: The parent compound, known for its antifibrinolytic properties.

ε-Aminocaproic Acid: Another antifibrinolytic agent with a similar mechanism of action but lower potency compared to tranexamic acid.

Aprotinin: A small protein that inhibits plasmin and other proteases, used to reduce bleeding during surgery.

Uniqueness: 1,2-Didehydro tranexamic acid is unique due to the presence of the double bond in its structure, which may impart different chemical and biological properties compared to its parent compound and other similar agents. This structural modification can potentially lead to new applications and therapeutic uses.

Activité Biologique

1,2-Didehydro tranexamic acid, a derivative of tranexamic acid (TXA), exhibits significant biological activity primarily as an antifibrinolytic agent . Its mechanism of action involves the inhibition of plasminogen activation, which prevents the conversion to plasmin, thereby preserving fibrin clots and reducing excessive bleeding. This article explores the biological activity of 1,2-didehydro tranexamic acid, including its pharmacological properties, clinical applications, and comparative studies with other antifibrinolytics.

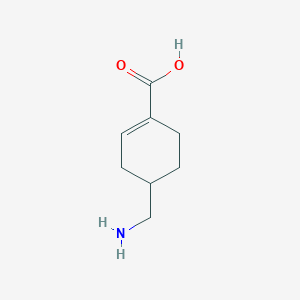

Chemical Structure and Properties

1,2-Didehydro tranexamic acid is characterized by the absence of two hydrogen atoms at the 1 and 2 positions of its cyclohexyl group. Its molecular formula is CHNO with a molecular weight of approximately 155.19 g/mol. The structural modification contributes to its unique pharmacological properties compared to its parent compound, TXA.

The primary mechanism through which 1,2-didehydro tranexamic acid exerts its antifibrinolytic effects includes:

- Inhibition of Plasminogen Activation : It competes with plasminogen for binding sites on fibrin, thus blocking the formation of plasmin.

- Preservation of Fibrin Clots : By preventing fibrinolysis, it helps maintain hemostasis during surgical procedures or in trauma cases.

Pharmacokinetics

1,2-Didehydro tranexamic acid demonstrates pharmacokinetic properties similar to those of TXA:

- Absorption : After oral administration, bioavailability ranges from 30% to 50%.

- Distribution : The initial volume of distribution is approximately 9 to 12 liters.

- Metabolism and Excretion : Less than 5% is metabolized; primarily eliminated unchanged via renal clearance (90% in urine within 24 hours after intravenous administration).

Clinical Applications

1,2-Didehydro tranexamic acid has shown promise in various clinical settings:

- Surgical Procedures : It is administered intravenously to reduce blood loss during surgeries such as orthopedic and cardiac operations.

- Trauma Management : Studies indicate that TXA can improve survival rates in trauma patients experiencing severe hemorrhage .

Case Studies

- Surgical Blood Loss Reduction : In a meta-analysis involving multiple randomized control trials (RCTs), TXA was found to significantly reduce blood loss across various surgical procedures. For instance:

- Trauma Cohorts : A prospective cohort study highlighted that TXA use in severely injured patients led to improved outcomes, including lower mortality rates and reduced organ failure incidents .

Comparative Analysis with Other Antifibrinolytics

The following table summarizes the differences between 1,2-didehydro tranexamic acid and other antifibrinolytic agents:

| Compound | Structure Features | Unique Properties |

|---|---|---|

| Tranexamic Acid (TXA) | Contains a cyclohexyl group | Higher potency as an antifibrinolytic agent |

| ε-Aminocaproic Acid | Linear structure without cyclic features | Less potent than TXA |

| 4-Aminomethylbenzoic Acid | Aromatic ring structure | Different mechanism; primarily used for local hemostasis |

| 1,2-Didehydro Tranexamic Acid | Modified cyclohexyl structure | Potentially enhanced pharmacological properties |

Safety Profile

The safety profile of 1,2-didehydro tranexamic acid appears favorable. Adverse effects associated with high doses of TXA include seizures and mild gastrointestinal disturbances; however, severe reactions are rare . Long-term studies suggest that it does not significantly affect platelet counts or coagulation times at therapeutic levels.

Propriétés

IUPAC Name |

4-(aminomethyl)cyclohexene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h3,6H,1-2,4-5,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZPZFPYJTSAQPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CCC1CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330838-52-3 | |

| Record name | 1,2-Didehydro tranexamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0330838523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-DIDEHYDRO TRANEXAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WP87419XG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.